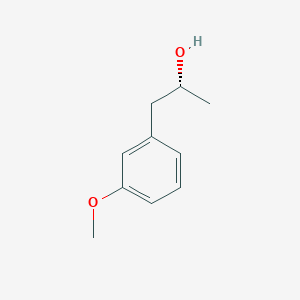
(R)-1-(3-Methoxyphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(3-methoxyphenyl)propan-2-ol: is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-bromoanisole reacts with a suitable Grignard reagent to form the desired product. Another method includes the reduction of the corresponding ketone using a chiral reducing agent to ensure the (2R) configuration is obtained.
Industrial Production Methods: Industrial production of (2R)-1-(3-methoxyphenyl)propan-2-ol often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.
化学反应分析
Types of Reactions:
Oxidation: (2R)-1-(3-methoxyphenyl)propan-2-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methoxyphenylpropan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylpropanol derivatives.
科学研究应用
Chemistry: (2R)-1-(3-methoxyphenyl)propan-2-ol is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of other chiral compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity for efficacy and safety.
Industry: In the industrial sector, (2R)-1-(3-methoxyphenyl)propan-2-ol is used in the production of fine chemicals and as a precursor for various synthetic materials.
作用机制
The mechanism by which (2R)-1-(3-methoxyphenyl)propan-2-ol exerts its effects depends on its application. In
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(2R)-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3/t8-/m1/s1 |
InChI 键 |
JNKFBLWILRREOG-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CC1=CC(=CC=C1)OC)O |
规范 SMILES |
CC(CC1=CC(=CC=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


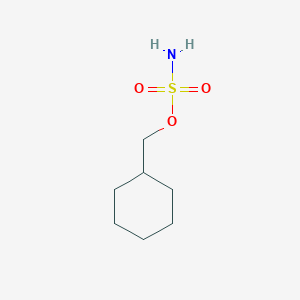
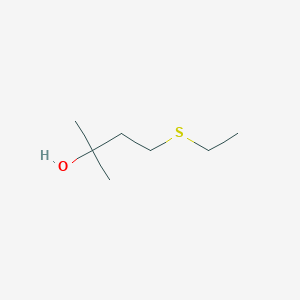
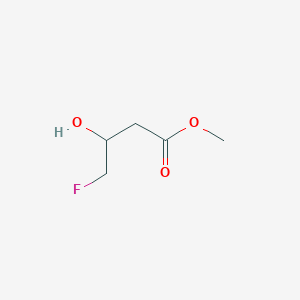
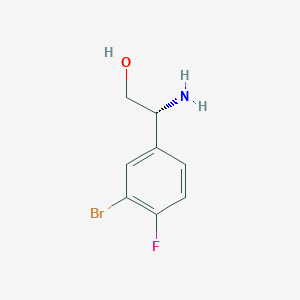
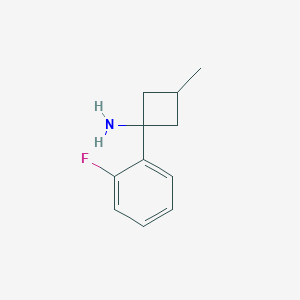
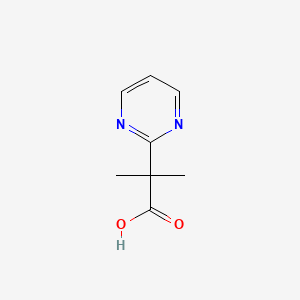
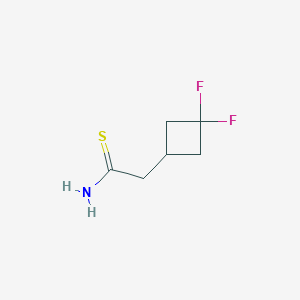
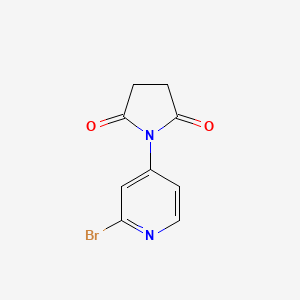
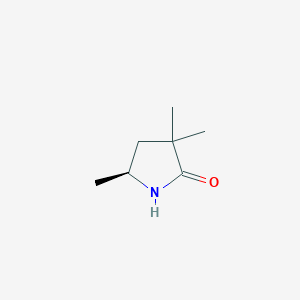
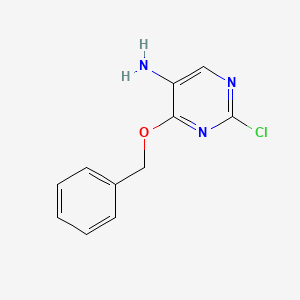
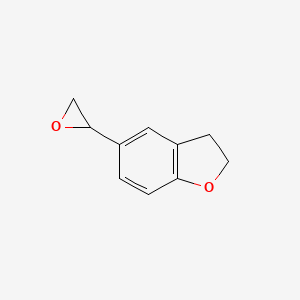
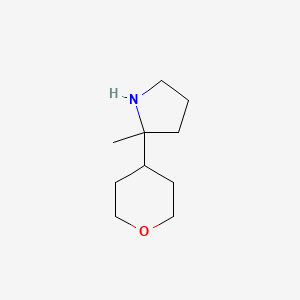
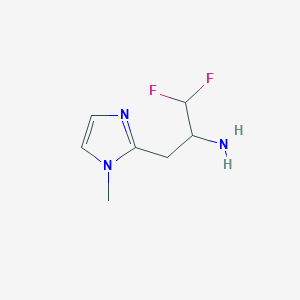
![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)
